MFCD04066524
Description
MFCD04066524 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and industrial research. For instance, compounds with similar MDL identifiers, such as MFCD13195646 (CAS 1046861-20-4) and MFCD00003330 (CAS 1761-61-1), share structural motifs involving aromatic rings and functional groups like boronic acids or halogenated substituents . These compounds are typically utilized in catalysis, polymer synthesis, or as intermediates in drug development.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(2,6-dichlorophenyl)furan-2-yl]prop-2-enethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-10-2-1-3-11(16)13(10)12-5-4-9(19-12)6-8(7-17)14(18)20/h1-6H,(H2,18,20)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQINGKQJGRIPH-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC=C(O2)C=C(C#N)C(=S)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=S)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD04066524 involves several steps, starting with the preparation of the precursor compounds. One common method involves the reaction of a specific aldehyde with a suitable amine under controlled conditions to form an intermediate product. This intermediate is then subjected to further reactions, such as cyclization or condensation, to yield the final product, this compound. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the continuous feeding of raw materials and the use of automated systems to monitor and control the reaction parameters. This ensures consistent quality and efficiency in the production of the compound. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
MFCD04066524 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound that can interact with different reagents.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction typically results in the formation of oxidized derivatives of the compound.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride. This reaction leads to the formation of reduced forms of the compound.
Substitution: Substitution reactions involving this compound often use halogenating agents such as chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions typically result in halogenated derivatives of this compound .
Scientific Research Applications
MFCD04066524 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: this compound is explored for its potential therapeutic properties, including its use as a drug candidate in preclinical studies.
Mechanism of Action
The mechanism of action of MFCD04066524 involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Similarities
The following table summarizes key properties of MFCD04066524 and two structurally related compounds:
Key Differences :
- Molecular Weight : The lower molecular weight of CAS 1761-61-1 (201.02 vs. 235.27) enhances its solubility but reduces thermal stability compared to boronic acid derivatives like CAS 1046861-20-4 .
- Functional Groups : Bromine and chlorine in this compound and CAS 1046861-20-4 improve electrophilic reactivity, making them suitable for Suzuki-Miyaura cross-coupling reactions. In contrast, CAS 1761-61-1 lacks these groups, limiting its utility in catalysis .
Functional Comparison with Analogous Compounds
Research Findings and Data Validation
Recent studies emphasize the need for standardized protocols to compare compounds like this compound. For example:
- Analytical Precision : Chromatographic methods validated in highlight the importance of purity (>98%) in ensuring reliable comparisons of halogenated compounds.
- Structural Similarity Metrics : Computational tools (e.g., Tanimoto coefficients) reveal that CAS 1046861-20-4 shares 87% similarity with this compound, while CAS 1761-61-1 shows only 71% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
